2,7-Dimethylocta-2,4,6-trienedial
Description
Chemical Identity:
2,7-Dimethylocta-2,4,6-trienedial (CAS: 5056-17-7) is a conjugated triene dialdehyde with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . Its IUPAC name specifies the (2E,4E,6E)-stereochemistry, indicating a fully trans-conjugated triene system flanked by two aldehyde groups at positions 1 and 8, with methyl substituents at positions 2 and 7 .
Synthesis and Applications: This compound is synthesized via oxidation of diethyl 2,7-dimethylocta-2,4,6-trienedioate using reagents like MnO₂ or LiAlH₄ followed by oxidation . It serves as a critical intermediate in the synthesis of diapocarotenoids (e.g., crocetin dialdehyde) and other bioactive molecules via Horner-Wadsworth-Emmons reactions . Its extended conjugation and reactive aldehyde groups make it valuable in organic synthesis and materials science .
Properties
CAS No. |
3049-35-2 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2,7-dimethylocta-2,4,6-trienedial |
InChI |
InChI=1S/C10H12O2/c1-9(7-11)5-3-4-6-10(2)8-12/h3-8H,1-2H3 |
InChI Key |
AYODHZHFDRRQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC=C(C)C=O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Physical Properties :
- State : Liquid at room temperature .
- Odor : Strong aromatic scent .
- Stability : Sensitive to heat and oxidizers; requires storage at 2–8°C .
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogues
The following compounds share a backbone of eight carbons with conjugated trienes but differ in substituent positions or functional groups:
Key Observations :
- The position of methyl groups significantly impacts reactivity. For example, 2,7-dimethyl substitution optimizes conjugation and stability compared to 2,6- or 4-methyl isomers .
- Presence of dialdehydes distinguishes this compound from hydrocarbons like β-ocimene (), enabling its use in condensation reactions .
Functional Group Analogues
Reactivity Comparison :
- This compound undergoes 1,4-conjugate additions and Diels-Alder reactions due to its conjugated triene system, unlike non-conjugated terpenes like limonene .
- Its dialdehydes participate in Schiff base formation and aldol condensations , making it more versatile than hydrocarbon analogues .
Research Findings and Data Tables
Thermodynamic and Spectroscopic Data
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves a double enol ether condensation between butenedial bisacetal (formula II) and a propenyl ether (formula III) in the presence of Lewis acid catalysts such as boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂). The reaction proceeds via a conjugate addition mechanism, where the Lewis acid activates the enol ether for nucleophilic attack by the bisacetal.
Key steps include:
-
Condensation : Butenedial bisacetal reacts with propenyl ether at 0–25°C in an inert solvent (e.g., dichloromethane) to form a hexaalkoxy intermediate (formula IV).
-
Hydrolysis : The intermediate undergoes acid-catalyzed hydrolysis (e.g., aqueous H₃PO₄) to cleave acetal groups, yielding the dialdehyde (formula V).
-
Crystallization : The final product is isolated via crystallization from a water-immiscible solvent (e.g., toluene), achieving yields of 56–65%.
Optimization and Industrial Adaptations
Recent patents highlight improvements using water-immiscible solvents (e.g., toluene) during hydrolysis, which enhance product purity by minimizing side reactions. For example, BASF’s patented method reports a 71% yield of the hexamethoxy intermediate (IV) when using ZnCl₂ and BF₃·OEt₂ co-catalysts.
Table 1: Comparative Analysis of Double Enol Ether Condensation Methods
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| ZnCl₂ + BF₃·OEt₂ | Toluene | 0–25 | 71 | 95 |
| TiCl₄ | Solvent-free | 25 | 56 | 85 |
| AlCl₃ | Dichloromethane | 10 | 65 | 90 |
Oxidation of Diethyl 2,7-Dimethylocta-2,4,6-trienedioate
Synthetic Pathway
An alternative route involves the oxidation of diethyl 2,7-dimethylocta-2,4,6-trienedioate using strong oxidizing agents. Manganese dioxide (MnO₂) or lithium aluminum hydride (LiAlH₄) followed by oxidation with pyridinium chlorochromate (PCC) are commonly employed.
-
Ester Reduction : LiAlH₄ reduces the ester groups to primary alcohols.
-
Oxidation : PCC oxidizes the alcohols to aldehydes, forming the target dialdehyde.
Challenges and Mitigations
This method faces challenges such as over-oxidation of conjugated double bonds. To address this, low-temperature conditions (−20°C) and controlled stoichiometry of PCC are critical. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields 60–70% pure product.
Acetal Protection-Halogenation Strategy
Stepwise Synthesis from C5 Aldehyde
A third approach starts with 4-acetoxy-2-methyl-2-butene-1-aldehyde (C5 aldehyde). The synthesis proceeds through:
-
Acetal Protection : The aldehyde is protected as a dioxane acetal to prevent undesired reactions.
-
Halogenation : The protected intermediate undergoes chlorination with SOCl₂.
-
Dimerization : The chlorinated product dimerizes via a Ullmann coupling reaction.
-
Deprotection : Acidic hydrolysis (HCl/MeOH) removes the acetal groups, yielding the dialdehyde.
Yield and Scalability
This method achieves a 58% overall yield but requires stringent anhydrous conditions to prevent hydrolysis of intermediates. Industrial scalability is limited by the multi-step nature and high catalyst costs.
Comparative Evaluation of Methods
Table 2: Method Comparison for Industrial Applicability
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Double Enol Ether | High purity, scalable | Requires toxic Lewis acids | 56–71 |
| Ester Oxidation | Mild conditions | Over-oxidation risks | 60–70 |
| Acetal-Halogenation | Uses inexpensive starting materials | Multi-step, low scalability | 58 |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing the structure of 2,7-Dimethylocta-2,4,6-trienedial, and how can data be validated?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are primary tools. For NMR, analyze chemical shifts and coupling constants to confirm conjugated double bonds and methyl group positions. Cross-validate with high-resolution MS for molecular weight confirmation. Reference databases like NIST Chemistry WebBook provide benchmark spectral data for comparison .
Q. How can researchers ensure purity during the synthesis of this compound?
- Methodological Answer : Employ purification techniques such as column chromatography (using silica gel) or recrystallization with non-polar solvents. Monitor purity via Thin-Layer Chromatography (TLC) and corroborate with Gas Chromatography-Mass Spectrometry (GC-MS). Ensure reaction conditions (e.g., inert atmosphere) minimize oxidation of conjugated trienes .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at low temperatures (-20°C) to prevent photodegradation and oxidation. Conduct accelerated stability studies under varying pH, temperature, and light conditions to determine degradation kinetics .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Use a multi-factor experimental design (e.g., 2³ factorial) to test variables like catalyst concentration, temperature, and solvent polarity. Analyze interactions via ANOVA and response surface methodology. This approach reduces trial runs and identifies optimal conditions efficiently .
Q. What computational strategies predict the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer : Perform Density Functional Theory (DFT) calculations to model frontier molecular orbitals (HOMO-LUMO gaps) and transition states. Software like Gaussian or ORCA can simulate regioselectivity and thermodynamic favorability. Validate predictions with experimental kinetic studies .
Q. How should researchers resolve contradictions between experimental and theoretical data on the compound’s electronic structure?
- Methodological Answer : Cross-check computational models (e.g., DFT) with experimental UV-Vis and X-ray crystallography data. Adjust basis sets or solvent models in simulations to align with empirical observations. Use Bayesian statistical frameworks to quantify uncertainties in conflicting datasets .
Q. What advanced separation techniques are suitable for isolating this compound from complex mixtures?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase or Supercritical Fluid Chromatography (SFC) can resolve stereoisomers. Couple with hyphenated techniques (e.g., LC-MS) for real-time monitoring. Optimize parameters using process simulation software .
Data Analysis and Interpretation
Q. How to analyze kinetic data from degradation studies of this compound?
- Methodological Answer : Apply pseudo-first-order kinetics for hydrolytic or oxidative degradation. Use nonlinear regression (e.g., Arrhenius plots) to derive activation energies. Compare degradation pathways via multivariate analysis (PCA or PLS) .
Q. What statistical frameworks address reproducibility challenges in synthetic yield optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
